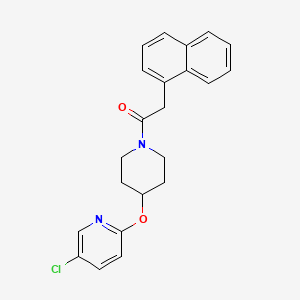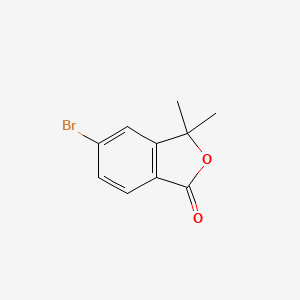
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chloropyridinyl group, a piperidinyl moiety, and a naphthalenyl ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions, including:
Chloropyridinylation: : Substitution reactions to attach the 5-chloropyridinyl group.
Ethanone formation: : The final condensation and cyclization steps to establish the ethanone linkage with the naphthalenyl core.
Industrial Production Methods: Scaling up for industrial production demands optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch processing for initial synthesis steps.
Continuous flow reactors for efficient piperidinylation and chloropyridinylation.
High-pressure and temperature-controlled environments to enhance reaction kinetics and stability.
Types of Reactions
Oxidation: : Under oxidative conditions, this compound can form various oxidized derivatives.
Reduction: : Suitable reductive agents yield reduced forms, altering functional group characteristics.
Substitution: : Reactivity of the chloropyridinyl group facilitates nucleophilic substitution, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.
Substitution: : Conducted in polar aprotic solvents with appropriate nucleophiles.
Major Products
Oxidation: : Yields products with modified functional groups on the naphthalenyl or piperidinyl moieties.
Reduction: : Results in more saturated compounds.
Substitution: : Diverse derivatives based on the nucleophile used.
Chemistry
Molecular scaffolding: : Used as a building block for designing complex organic molecules.
Catalysis: : Functional groups allow for participation in catalytic cycles.
Biology
Pharmacology: : Investigated for its potential as a lead compound in drug discovery.
Biochemical Assays: : Used in studying receptor-ligand interactions.
Medicine
Therapeutic Agents:
Industry
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Agriculture: : Evaluated for its role as a precursor in synthesizing agrochemicals.
Mecanismo De Acción
The molecular mechanism of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways include:
Binding to active sites: : Interfering with enzyme functions.
Modulation of receptor activity: : Altering signal transduction pathways.
Comparación Con Compuestos Similares
Comparing 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone to similar compounds highlights its unique properties:
Structural Comparisons: : Against compounds like 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)propan-1-one and 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)-2-phenylethanone.
Unique Features: : Enhanced stability and reactivity due to its specific structural arrangement.
Propiedades
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-8-9-21(24-15-18)27-19-10-12-25(13-11-19)22(26)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMIBHGEJVCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)







![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)
![2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)
![5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2922266.png)
![1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea](/img/structure/B2922267.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)
